An In-depth Technical Guide to [3-(1,3-Dioxan-2-yl)phenyl]methanol: Synthesis, Properties, and Potential in Drug Discovery
An In-depth Technical Guide to [3-(1,3-Dioxan-2-yl)phenyl]methanol: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(1,3-Dioxan-2-yl)phenyl]methanol, a benzylic alcohol derivative featuring a 1,3-dioxane moiety, represents a versatile scaffold with significant potential in medicinal chemistry and organic synthesis. The 1,3-dioxane ring, a cyclic acetal, serves as a robust protecting group for the aldehyde functionality of the precursor, 3-hydroxybenzaldehyde. This protection strategy allows for selective chemical transformations on other parts of the molecule. Furthermore, the incorporation of the 1,3-dioxane ring system into molecular frameworks has been associated with a range of biological activities, making this class of compounds particularly interesting for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of [3-(1,3-Dioxan-2-yl)phenyl]methanol consists of a phenyl ring substituted at the meta-position with a 1,3-dioxan-2-yl group and a hydroxymethyl group.
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
CAS Number: 101846-47-9
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | > 300 °C | Estimated based on similar aromatic alcohols. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | The presence of the hydroxyl group and ether linkages suggests some polarity. |
| Appearance | White to off-white solid | Typical for many aromatic compounds of this size. |
Spectroscopic Characterization (Predicted)
The structural elucidation of [3-(1,3-Dioxan-2-yl)phenyl]methanol would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its structure and data from analogous compounds.[3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.2-7.5 ppm.
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Acetal Proton (O-CH-O): A singlet around δ 5.5 ppm.
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Hydroxymethyl Protons (CH₂-OH): A singlet or doublet around δ 4.6 ppm.
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Dioxane Protons (O-CH₂-CH₂-CH₂-O): Multiplets in the range of δ 3.8-4.3 ppm for the axial and equatorial protons.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Several signals between δ 125-140 ppm.
-
Acetal Carbon (O-CH-O): A signal around δ 100-105 ppm.
-
Hydroxymethyl Carbon (CH₂-OH): A signal around δ 65 ppm.
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Dioxane Carbons (O-CH₂ and CH₂): Signals in the range of δ 25-30 ppm and δ 60-70 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 194.
-
Fragmentation: Expect to see fragments corresponding to the loss of the hydroxymethyl group, and cleavage of the dioxane ring.
Synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol
The synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol can be achieved through a two-step process starting from isophthalaldehyde. The first step involves the selective reduction of one aldehyde group to a hydroxymethyl group, followed by the protection of the remaining aldehyde as a 1,3-dioxane.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Hydroxymethyl)benzaldehyde [6]
-
To a solution of isophthalaldehyde (1.0 eq) in absolute ethanol at 0 °C, add sodium borohydride (NaBH₄) (0.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(hydroxymethyl)benzaldehyde.
Step 2: Synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol [7]
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(hydroxymethyl)benzaldehyde (1.0 eq) and 1,3-propanediol (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain pure [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Reactivity and Rationale for Experimental Choices
The synthetic strategy hinges on two key transformations: selective reduction and acetal protection.
-
Selective Reduction: The use of a mild reducing agent like sodium borohydride at low temperatures allows for the selective reduction of one aldehyde group in isophthalaldehyde. Aldehydes are more reactive towards nucleophilic attack than other carbonyl functional groups, and controlling the stoichiometry of the reducing agent is crucial to prevent over-reduction to the diol.
-
Acetal Protection: The formation of the 1,3-dioxane is an equilibrium reaction. To drive the reaction to completion, water, the byproduct, is removed azeotropically using a Dean-Stark trap. p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation. The 1,3-dioxane protecting group is stable under neutral, basic, and many reductive and oxidative conditions, making it an ideal choice for subsequent synthetic manipulations of the benzylic alcohol.[1]
Potential Applications in Drug Development
The [3-(1,3-Dioxan-2-yl)phenyl]methanol scaffold holds promise in drug discovery due to the established biological activities of related 1,3-dioxane and 1,3-dioxolane derivatives.
-
Anticancer Activity: Numerous studies have reported the anticancer properties of compounds containing the 1,3-dioxane or 1,3-dioxolane ring system.[1] These compounds can exert their effects through various mechanisms, including the modulation of multidrug resistance (MDR). Some derivatives have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and contributes to resistance to chemotherapy.[8]
-
Antimicrobial and Antiviral Activity: Derivatives of 1,3-dioxolanes have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.[1] For instance, certain nucleoside analogues incorporating a dioxolane ring have shown potent anti-HIV activity. The structural features of [3-(1,3-Dioxan-2-yl)phenyl]methanol could be explored for the development of novel antimicrobial or antiviral agents.
-
Scaffold for Further Derivatization: The primary alcohol of [3-(1,3-Dioxan-2-yl)phenyl]methanol serves as a convenient handle for further chemical modifications.[9] Esterification, etherification, or oxidation to the corresponding aldehyde can provide a library of derivatives with diverse physicochemical properties and potentially enhanced biological activities. This allows for the exploration of structure-activity relationships (SAR) to optimize lead compounds.
Conclusion
[3-(1,3-Dioxan-2-yl)phenyl]methanol is a valuable chemical entity with a straightforward synthetic route and significant potential for applications in drug discovery and development. Its structure combines a stable protecting group with a reactive hydroxyl functionality, making it an attractive building block for the synthesis of more complex molecules. The established biological activities of the broader class of 1,3-dioxane and 1,3-dioxolane derivatives provide a strong rationale for the further investigation of [3-(1,3-Dioxan-2-yl)phenyl]methanol and its analogues as potential therapeutic agents. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration in medicinal chemistry programs.
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